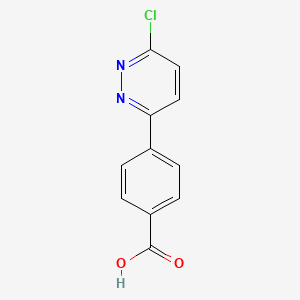
4-(6-chloropyridazin-3-yl)benzoic Acid
Vue d'ensemble
Description
“4-(6-chloropyridazin-3-yl)benzoic Acid” is a chemical compound with the molecular formula C11H7ClN2O2 . It is used in research and development .
Molecular Structure Analysis
The molecular structure of “4-(6-chloropyridazin-3-yl)benzoic Acid” consists of a benzoic acid group attached to a 6-chloropyridazin-3-yl group . Further details about its structure are not available in the resources .Chemical Reactions Analysis
Specific chemical reactions involving “4-(6-chloropyridazin-3-yl)benzoic Acid” are not detailed in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(6-chloropyridazin-3-yl)benzoic Acid” are not fully detailed in the available resources. It has a molecular weight of 234.64 g/mol. More specific properties like melting point, boiling point, solubility, etc., are not mentioned in the resources .Applications De Recherche Scientifique
-
Fluorescent Sensor for Zinc Ions
- Field : Chemistry
- Application : A pyrazoline derivative, 2-(4-chloro-2-(1-(6-chloropyridazin-3-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)acetic acid, was reported as an effective “turn on” fluorescent sensor for zinc ions .
- Method : The exact method of application or experimental procedures was not detailed in the source .
- Results : The results or outcomes obtained were not provided in the source .
-
Transition Metal Complexes of Pyridazine-Based Ligand
- Field : Biochemistry
- Application : The complexes were prepared by reacting ligand (L1) (E) -2- (6-chloropyridazin-3-yl)-1- (1- (pyridin-2-yl)ethylidene)hydrazine with the metal ions of iron, nickel, and copper in 1:1 and 1:2 molar ratio in an ethanolic medium and studied their antimicrobial and anticancer activities .
- Method : The complexes were prepared in an ethanolic medium by reacting the ligand with the metal ions of iron, nickel, and copper in a 1:1 and 1:2 molar ratio .
- Results : The ligand and its six metal complexes were evaluated for their in vitro antibacterial activity against several strains, and in vitro antifungal activity against several strains. Cytotoxicity assays against human colon cancer MiaPaCa-2 and PanC-1 cell lines in vitro were completed for ligand (L1) by 3- (4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium by (MTT) method .
- Synthesis of Transition Metal Complexes
- Field : Biochemistry
- Application : A new class of pyridazine-based six Iron (II), Nickel (II) and Copper (II) metal complexes of (E) -2- (6-chloropyridazin-3-yl)-1- (1- (pyridin-2-yl)ethylidene)hydrazine ligand (L1) (1) derived from condensation of 2- (6-chloropyridazin-3-yl)hydrazine and pyridine-2-acetaldehyde were synthesized in 1:1 and 1:2 molar ratio with ligand and characterized by UV–visible, 1 H- and 13 C-NMR, FT-IR, mass and EPR spectroscopy, elemental analysis and molar conductance .
- Method : The complexes were prepared in an ethanolic medium by reacting the ligand with the metal ions of iron, nickel, and copper in a 1:1 and 1:2 molar ratio .
- Results : The ligand and its six metal complexes were evaluated for their in vitro antibacterial activity against Staphylococcus aureus (MTCC 96), Streptococcus pyogenes (MTCC 442), Escherichia coli (MTCC 443), Pseudomonas aeruginosa (MTCC 1688) strains, and in vitro antifungal activity against Candida albicans (MTCC 227), Aspergillus niger (MTCC 282), and Aspergillus clavatus (MTCC 1323) strains by using micro-broth dilution method against standard antibiotics Gentamycin, Ampicillin, Chloramphenicol, Ciprofloxacin, Norfloxacin, and antifungal agents Nystatin and Griseofulvin .
- Molecular Docking Studies
- Field : Biochemistry
- Application : The optimized structures of the ligand and its complexes have been used to accomplish molecular docking studies with receptors of DNA Gyrase (PDB ID-1aj6) enzyme to determine the most preferred mode of interaction .
- Method : The method involves using the optimized structures of the ligand and its complexes for molecular docking studies with receptors of DNA Gyrase (PDB ID-1aj6) enzyme .
- Results : The results or outcomes obtained were not provided in the source .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(6-chloropyridazin-3-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O2/c12-10-6-5-9(13-14-10)7-1-3-8(4-2-7)11(15)16/h1-6H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFIYDCWKTZPYHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60423337 | |
| Record name | 4-(6-chloropyridazin-3-yl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60423337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-chloropyridazin-3-yl)benzoic Acid | |
CAS RN |
845827-17-0 | |
| Record name | 4-(6-chloropyridazin-3-yl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60423337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



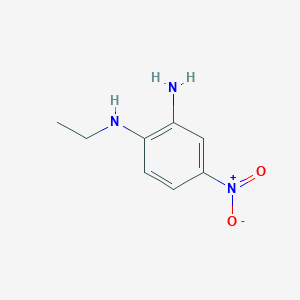
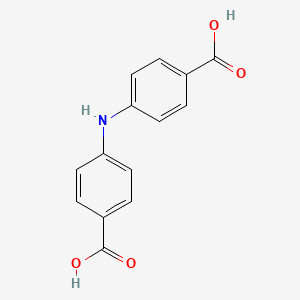

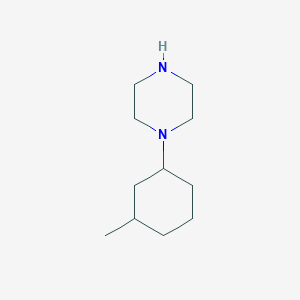
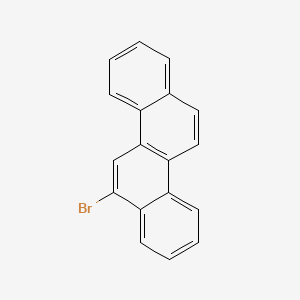
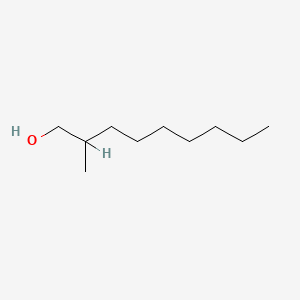
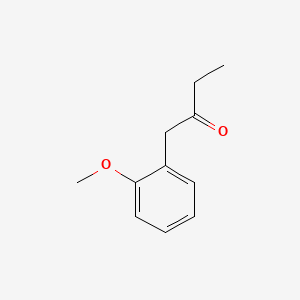
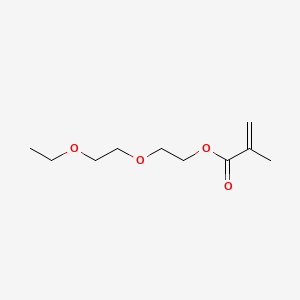
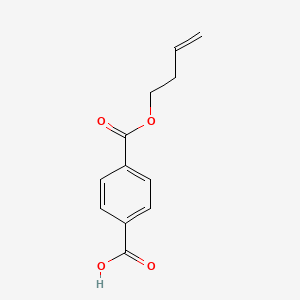
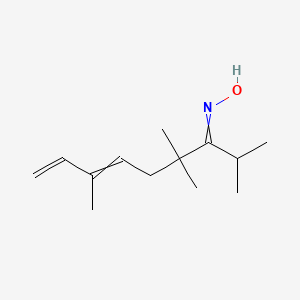
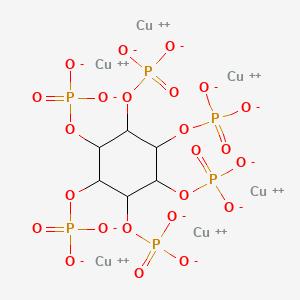
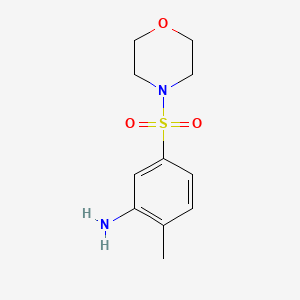

![2-[Methyl(prop-2-enyl)amino]ethanol](/img/structure/B1599160.png)